REACTION_CXSMILES
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[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>CC(C)=O>[CH3:1][C:2]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)([CH3:6])[C:3]#[N:4]
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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CC(C#N)(O)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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4.3 g
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Type
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reactant
|
Smiles
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N1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution was stirred at rt for 24 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatile solvents were removed in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |